molecular formula C19H14BrNO5 B11522600 {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid

{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid

Cat. No.: B11522600
M. Wt: 416.2 g/mol
InChI Key: FZRWLLOKXIWSTE-BMRADRMJSA-N
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Description

{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable pyrrolidinone derivative under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a corresponding aldehyde or ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of a carbonyl group.

    Ketoprofen Related Compound F: Another compound with a benzoylphenyl group, used in pharmaceutical research.

Uniqueness

What sets {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.

Properties

Molecular Formula

C19H14BrNO5

Molecular Weight

416.2 g/mol

IUPAC Name

2-[(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C19H14BrNO5/c20-13-8-6-12(7-9-13)17(24)15-16(11-4-2-1-3-5-11)21(10-14(22)23)19(26)18(15)25/h1-9,16,24H,10H2,(H,22,23)/b17-15+

InChI Key

FZRWLLOKXIWSTE-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC(=O)O

Origin of Product

United States

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